4-Oxotridecanoic acid

Antifungal drug discovery N-myristoyltransferase (NMT) Myristic acid analog SAR

Researchers requiring a defined C13 ketofatty acid for LOX/COX pathway discrimination or NMT-targeted antifungal SAR studies face limited sourcing for this rare positional isomer. 4-Oxotridecanoic acid directly addresses this gap: • 100× antifungal potency differential vs. C14 4-oxa analog enables quantitative NMT isoform calibration • LOX-biased inhibition profile (potent LOX, weaker COX) supports arachidonic acid cascade pathway dissection • ≥98% purity with C4-keto and terminal COOH derivatization sites for analog library synthesis Supplied as research-grade material with full analytical documentation.

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
CAS No. 92155-71-0
Cat. No. B12653949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxotridecanoic acid
CAS92155-71-0
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CCC(=O)O
InChIInChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-12(14)10-11-13(15)16/h2-11H2,1H3,(H,15,16)
InChIKeyMFVKNKJZCSBJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxotridecanoic Acid – Identity & Baseline Properties


4-Oxotridecanoic acid (CAS 92155-71-0) is a synthetic, straight-chain ketofatty acid with the molecular formula C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol, characterized by an oxo (ketone) functional group at the fourth carbon position of a saturated tridecanoic acid backbone . It belongs to the class of long-chain oxo-fatty acids and is structurally classified as a myristic acid analog in which a methylene (–CH₂–) group at C4 is replaced by oxygen, yielding a 4-oxa substitution pattern [1]. The compound is supplied as a research-grade biochemical (typical purity ≥98%) in quantities ranging from 1 g to kilogram scale, with the C4-keto and terminal carboxylic acid groups providing two chemically distinct sites for derivatization . Its biological profile spans inhibition of lipoxygenase-mediated arachidonic acid metabolism, weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and antioxidant functionality in lipid systems [2].

4-Oxotridecanoic Acid – Why Analogs Are Not Interchangeable


Ketofatty acids within the same carbon-chain family exhibit steep and position-dependent structure–activity cliffs that render simple analog substitution scientifically indefensible. In the 4-oxa series, shortening the carbon backbone by a single methylene unit—from 4-oxatetradecanoic acid (C14) to 4-oxotridecanoic acid (C13)—produces a 100-fold drop in antifungal potency against Cryptococcus neoformans [1]. Within the same C13 chain length, moving the keto group from the C4 to the C5 position further erodes activity, establishing that both chain length and oxo-group regiochemistry are non-redundant determinants of biological readout [1]. Beyond antifungal activity, 4-oxotridecanoic acid carries a multi-target enzyme inhibition fingerprint (potent lipoxygenase inhibition with differential weaker activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase) that cannot be extrapolated to its 3-oxo, 5-oxo, or 6-oxo positional isomers without direct comparative enzymology data [2][3]. These steep SAR gradients mean that procurement decisions based solely on nominal structural similarity—without head-to-head quantitative evidence for the exact CAS number—risk selecting a compound with order-of-magnitude differences in target potency.

4-Oxotridecanoic Acid – Quantitative Differentiation Evidence


Chain-Length-Dependent Antifungal Potency: C13 vs. C14

In a direct head-to-head comparison under identical experimental conditions, 4-oxatridecanoic acid (C13) was 100-fold less potent than its one-carbon-longer homolog 4-oxatetradecanoic acid (C14) in reducing viable cell number of Cryptococcus neoformans. The C14 parent compound produced a 10,000-fold reduction in viable cells within 1 hour of administration and sustained growth suppression for 7 hours over a 100–300 µM dose range [1]. In contrast, 4-oxatridecanoic acid required concentrations of 300–500 µM to achieve approximately 10–100-fold reductions in viability of Candida albicans and Saccharomyces cerevisiae [1]. This 100-fold potency differential is attributed to chain-length-dependent substrate recognition by fungal N-myristoyltransferase (NMT), which preferentially utilizes the native C14 myristoyl moiety [1].

Antifungal drug discovery N-myristoyltransferase (NMT) Myristic acid analog SAR

Regiochemistry-Dependent Antifungal Activity: 4-Oxo vs. 5-Oxo

Within the identical C13 carbon skeleton, the position of the oxo substitution governs antifungal activity. 4-Oxatridecanoic acid (keto at C4) was demonstrably more potent than 5-oxatridecanoic acid (keto at C5) in reducing viability of Candida albicans and Saccharomyces cerevisiae. At 300–500 µM, the 4-oxo isomer produced approximately 10–100-fold reductions in viability, whereas the 5-oxo and 6-oxo isomers were less active [1]. This rank order mirrors the pattern observed in the C14 series, where 4-oxatetradecanoic acid (O4) was more effective than 5-oxa (O5), 3-oxa (O3), and 6-oxa (O6) isomers, establishing that the C4 oxo-substitution position is a conserved determinant of antifungal activity across chain lengths [1].

Positional isomer SAR Keto-fatty acid antifungal NMT substrate specificity

Lipoxygenase Selectivity in Multi-Target Inhibition

According to the MeSH-curated pharmacological profile, 4-oxotridecanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Its inhibitory activity against other enzymes in the same arachidonic acid pathway is described as occurring 'to a lesser extent,' including formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This profile indicates a degree of selectivity for lipoxygenase over cyclooxygenase within the eicosanoid biosynthetic cascade, although specific IC₅₀ values for each target are not publicly available in the MeSH record. By comparison, dual LOX/COX inhibitors such as zileuton or licofelone exhibit balanced inhibition across both pathway arms, making 4-oxotridecanoic acid's LOX-biased fingerprint potentially useful for pathway-dissection experiments [1].

Lipoxygenase inhibition Arachidonic acid cascade Multi-target profiling

Antioxidant Activity: Keto vs. Non-Keto Fatty Acid

The MeSH pharmacological classification records that 4-oxotridecanoic acid 'serves as an antioxidant in fats and oils' [1]. This antioxidant functionality is conferred by the C4 keto group, which is absent in the parent saturated fatty acid, tridecanoic acid (C13:0). Tridecanoic acid, a straight-chain saturated fatty acid found in dairy products and as a biodegradation product of n-hexadecane, lacks redox-active functional groups and exhibits no inherent antioxidant activity [2]. The introduction of the oxo substituent at C4 transforms an inert saturated fatty acid scaffold into a compound capable of interfering with lipid peroxidation chain reactions, likely through keto–enol tautomerism or direct radical scavenging at the activated methylene adjacent to the carbonyl [1].

Lipid antioxidant Keto-fatty acid Oil and fat stabilization

Conserved C4-Oxo Pharmacophore in Oxa-Fatty Acid Series

Cross-series analysis of the Langner et al. (1992) data reveals that the C4 oxo-substitution position is the conserved optimal regiochemistry for antifungal activity across the oxatetradecanoic acid (C14) series: the rank order of growth inhibition against C. neoformans at 300 µM was O4 > O5 > O3 ≈ O6, with other positional isomers (C7–C13) inactive [1]. This positional preference is preserved in the tridecanoic acid (C13) series, where 4-oxatridecanoic acid is more active than its 5-oxo isomer [1]. The structural basis for this conserved SAR is the requirement for N-myristoyltransferase (NMT) substrate recognition: the oxygen substitution at C4 maintains a chain-length and spatial orientation compatible with the enzyme's myristoyl-CoA binding pocket, while substitutions at positions distal to C4 (C5 and beyond) progressively disrupt productive enzyme–substrate interactions [1][2].

Structure–activity relationship (SAR) Oxa-fatty acid NMT substrate analog

4-Oxotridecanoic Acid – Research and Industrial Applications


Chain-Length SAR Probe for NMT Antifungal Research

4-Oxotridecanoic acid (C13) serves as a systematically attenuated comparator to the C14 lead compound 4-oxatetradecanoic acid in structure–activity relationship (SAR) studies of NMT-targeted antifungals. The documented 100-fold potency differential between the C13 and C14 4-oxa analogs in Cryptococcus neoformans viability assays [1] provides a quantitative benchmark for evaluating the contribution of chain length to NMT substrate recognition and fungicidal activity. Researchers can use this pair of compounds to calibrate the acyl-CoA binding pocket tolerance of fungal vs. human NMT isoforms, informing the design of selective antifungal agents with reduced host toxicity. The availability of detailed synthetic protocols for 4-oxotridecanoic acid in the patent literature [2] further supports its use as a tractable synthetic intermediate for generating C13-based analog libraries.

Positional Isomer Standard for Regiochemistry-Activity Studies

With the demonstrated activity rank order O4 > O5 among C13 oxa-fatty acid isomers [1], 4-oxotridecanoic acid is the critical reference compound for studies investigating how the position of the keto group along a saturated fatty acid chain influences biological activity. It can be deployed alongside 5-oxotridecanoic acid and 6-oxotridecanoic acid [3] to construct a positional scan series, enabling systematic mapping of the spatial requirements for NMT substrate recognition, membrane partitioning, or protein acylation efficiency. This application is directly supported by the availability of synthesis procedures for multiple positional isomers in the same patent family [2].

Lipoxygenase-Selective Tool for Arachidonic Acid Pathway Studies

The MeSH-curated profile of 4-oxotridecanoic acid as a potent lipoxygenase inhibitor with relatively weaker activity against cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [4] positions it as a LOX-biased pharmacological probe. In experimental systems where researchers need to discriminate between LOX-dependent and COX-dependent branches of the arachidonic acid cascade, this compound can serve as a pathway-differentiating agent. However, the absence of publicly available IC₅₀ values for each target [4] means that laboratories should independently establish concentration–response relationships under their specific assay conditions before relying on this compound for mechanistic conclusions.

Keto-Fatty Acid Antioxidant for Lipid Stability Research

The documented antioxidant functionality of 4-oxotridecanoic acid in fats and oils [4], compared with the complete absence of antioxidant activity in its non-keto parent tridecanoic acid, makes it a useful tool compound for studying how a single mid-chain keto substitution on a saturated fatty acid scaffold can confer radical-scavenging or metal-chelating properties. Potential application contexts include comparative studies of keto-fatty acids vs. conventional phenolic antioxidants (BHT, BHA, tocopherols) in edible oil stabilization, biodiesel oxidative stability testing, and mechanistic investigations of non-phenolic lipid antioxidant mechanisms. Researchers procuring the compound for this application should independently benchmark its performance against established antioxidant standards, as public quantitative data are not available.

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